TERBIUM(III) ACETATE HYDRATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

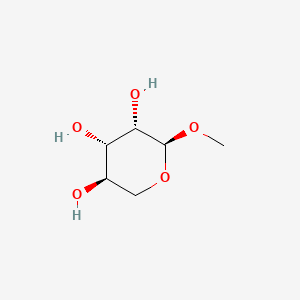

Terbium(III) acetate hydrate is a chemical compound composed of terbium, an element of the lanthanide series, and acetate, an anion derived from acetic acid. This compound has a variety of scientific applications, ranging from use in organic synthesis to luminescence.

Applications De Recherche Scientifique

Activator for Green Phosphors

Terbium(III) Acetate Hydrate plays an important role as an activator for green phosphors used in color TV tubes . It helps to produce the green color in the display, enhancing the overall image quality.

Use in Special Lasers

This compound is also used in special lasers . The specific properties of Terbium(III) Acetate Hydrate make it suitable for certain types of lasers, contributing to their performance and efficiency.

Dopant in Solid-State Devices

Terbium(III) Acetate Hydrate is used as a dopant in solid-state devices . As a dopant, it can modify the electrical and optical properties of the devices, improving their functionality.

Component of Alloys

Terbium, a component of Terbium(III) Acetate Hydrate, is used in various alloys . These alloys have specific properties that make them useful in a variety of applications, including electronics and manufacturing.

Production of Electronic Devices

Terbium is also used in the production of electronic devices . Its unique properties can enhance the performance of these devices.

Component of Terfenol-D

Terbium is a component of Terfenol-D, a material used in actuators, naval sonar systems, sensors, and other magnetomechanical devices . This highlights the versatility of Terbium(III) Acetate Hydrate in various technological applications.

Precursor to Terbium Oxide Catalyst

Terbium(III) Acetate Hydrate can be used as a precursor to prepare terbium oxide catalyst . This catalyst can be used in various chemical reactions, enhancing their efficiency and yield.

Surface Passivator for Photoluminescent Carbon Quantum Dots

This compound can be used as a surface passivator to fabricate photoluminescent carbon quantum dots . These quantum dots have potential applications in various fields, including bioimaging, sensing, and optoelectronics.

Mécanisme D'action

Target of Action

Terbium(III) Acetate Hydrate is primarily used as a precursor in the production of various materials. Its primary targets are the materials it helps to produce, such as phosphors, scintillators, catalysts, and magneto-optic materials . These materials play crucial roles in various industries, including electronics, optics, and catalysis.

Mode of Action

Terbium(III) Acetate Hydrate interacts with its targets through chemical reactions. For instance, it can be used as a precursor to prepare terbium oxide catalyst . It can also act as a surface passivator to fabricate photoluminescent carbon quantum dots , and as a dopant to prepare Li co-doped ZnO nanoparticles .

Biochemical Pathways

For example, it can be used to prepare terbium oxide catalyst, which can then be used in various chemical reactions .

Result of Action

The result of Terbium(III) Acetate Hydrate’s action is the production of various materials with specific properties. For instance, it can help produce phosphors that exhibit luminescent properties . It can also aid in the creation of catalysts that can speed up chemical reactions .

Action Environment

The action of Terbium(III) Acetate Hydrate can be influenced by various environmental factors. For example, the tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Therefore, temperature plays a crucial role in its stability and efficacy. Additionally, it is soluble in water and moderately soluble in strong mineral acids , indicating that the solvent used can also affect its action.

Propriétés

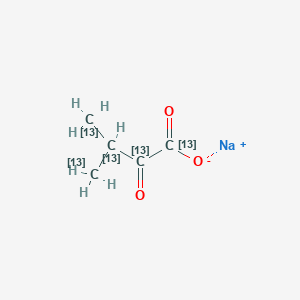

| { "Design of the Synthesis Pathway": "The synthesis of terbium(III) acetate hydrate can be achieved through a simple reaction between terbium oxide and acetic acid in the presence of water.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Dissolve terbium oxide in acetic acid with stirring.", "Add water to the mixture and continue stirring until a clear solution is obtained.", "Filter the solution to remove any impurities.", "Heat the filtered solution to evaporate the solvent and obtain terbium(III) acetate hydrate as a white crystalline solid." ] } | |

Numéro CAS |

100587-92-6 |

Formule moléculaire |

C6H11O7Tb |

Poids moléculaire |

354.07 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)